

Application Notes and Protocols for In Situ Detection of 3-Hydroxyacyl-CoAs

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Compound of Interest

Compound Name: 3-hydroxyheptadecanoyl-CoA

Cat. No.: B15549734

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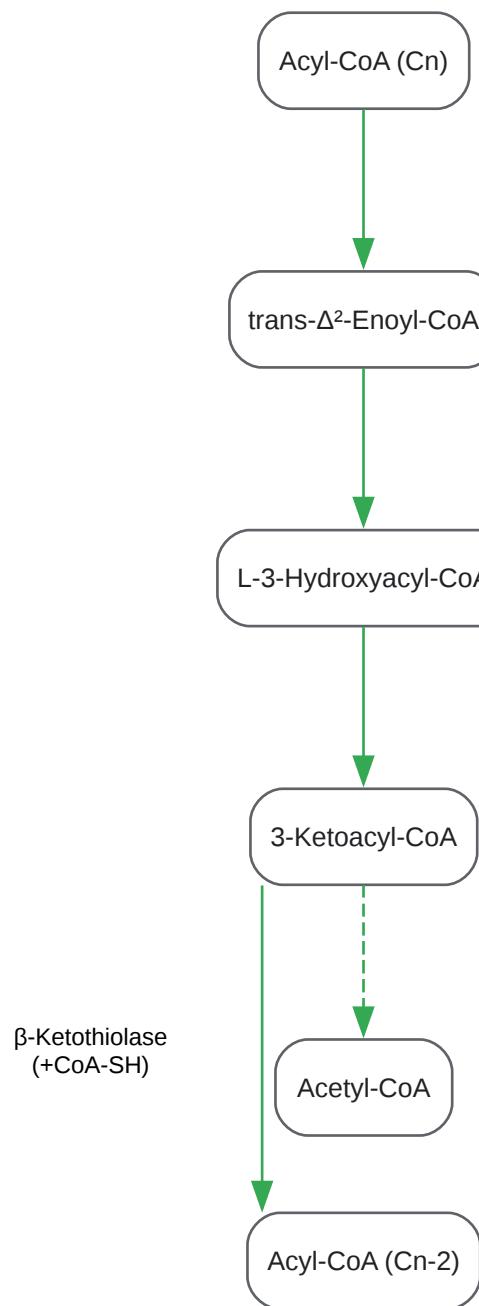
For Researchers, Scientists, and Drug Development Professionals

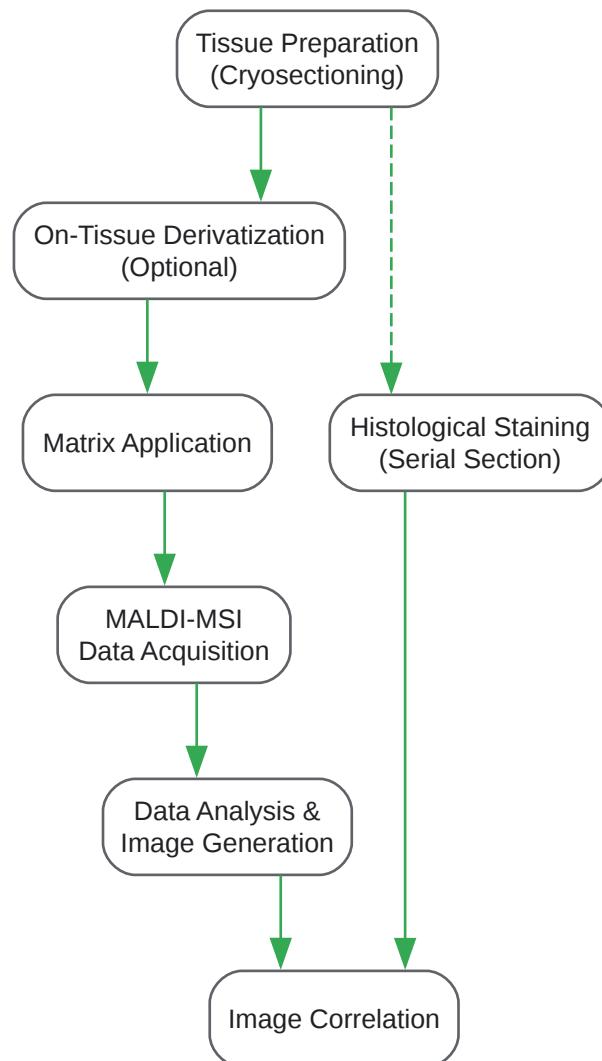
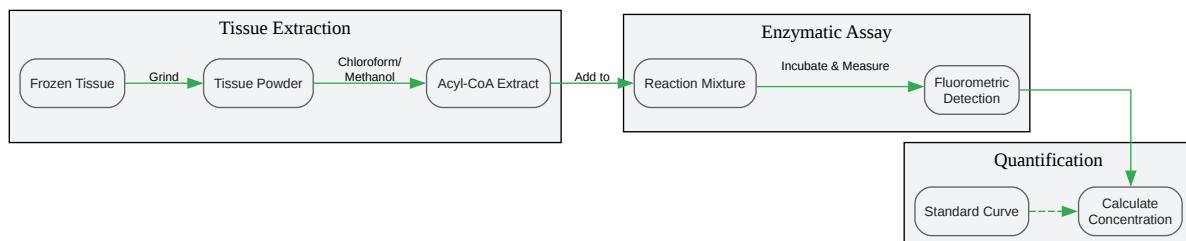
Introduction

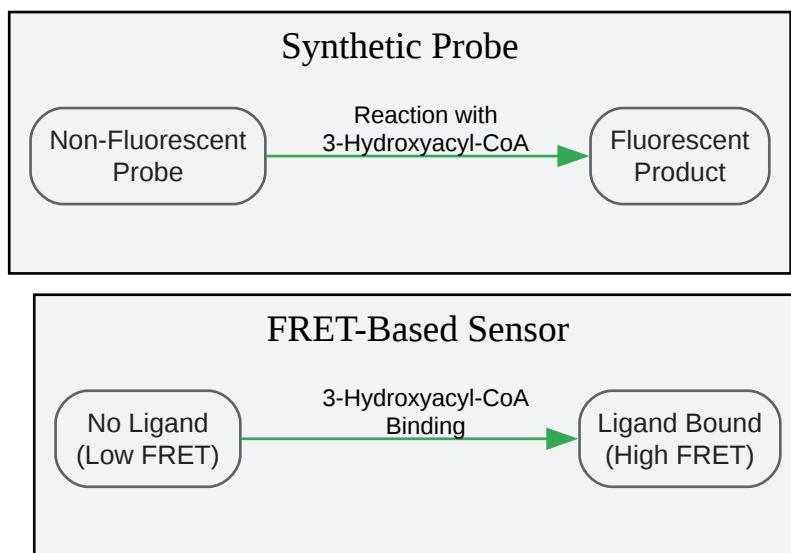
3-Hydroxyacyl-CoAs are critical intermediates in fatty acid β -oxidation and the metabolism of several amino acids.^[1] Their concentration and subcellular localization are key indicators of metabolic status and can be altered in various diseases, including metabolic disorders and cancer. The ability to detect and quantify 3-hydroxyacyl-CoAs *in situ* provides invaluable insights into cellular metabolism and can aid in the development of novel therapeutics. This document provides an overview of current and emerging methodologies for the *in situ* detection of 3-hydroxyacyl-CoAs, including detailed protocols for enzymatic assays and mass spectrometry imaging, and a discussion on the potential of fluorescent biosensors.

Metabolic Significance of 3-Hydroxyacyl-CoAs

3-Hydroxyacyl-CoAs are generated during the third step of the β -oxidation spiral, a catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH. This pathway is central to energy production, particularly during periods of fasting or prolonged exercise. The enzyme responsible for the interconversion of 2,3-enoyl-acyl-CoA and 3-hydroxyacyl-CoA is enoyl-CoA hydratase, and the subsequent oxidation to 3-ketoacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase.^{[2][3]} Dysregulation of this pathway is associated with several inherited metabolic disorders.







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References

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